molecular formula C7H3Cl2IO2 B3266559 2,5-Dichloro-3-iodobenzoic acid CAS No. 42860-07-1

2,5-Dichloro-3-iodobenzoic acid

Cat. No.: B3266559
CAS No.: 42860-07-1
M. Wt: 316.9 g/mol
InChI Key: XCQUUGTVVMRAFS-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Carboxylic Acid Chemistry

Halogenated aromatic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring bearing at least one halogen atom (F, Cl, Br, I) and one carboxylic acid group (-COOH). These compounds are of immense importance in synthetic chemistry. Aryl halides are fundamental precursors in a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group not only imparts acidity but also serves as a versatile functional handle for transformations like esterification, amidation, or decarboxylation.

The synthesis of such compounds often involves electrophilic halogenation of a benzoic acid derivative or the oxidation of a halogenated toluene. More complex substitution patterns, such as that in 2,5-Dichloro-3-iodobenzoic acid, may require multi-step synthetic sequences, potentially involving Sandmeyer reactions on a substituted aniline (B41778) precursor or selective iodination of a dichlorobenzoic acid. For instance, the synthesis of the related 2-chloro-5-iodobenzoic acid has been achieved by starting with o-chlorobenzoic acid and introducing the iodine atom via nitration, reduction, and then a diazotization-iodination sequence. patsnap.com Another route starts from methyl anthranilate, which undergoes iodination, a Sandmeyer reaction for chlorination, and finally hydrolysis to yield the final acid. patsnap.comgoogle.com These established routes for isomers highlight the general strategies that could be adapted for the synthesis of this compound.

Rationale for Fundamental Academic Investigation of this compound

The primary motivation for studying a molecule like this compound lies in its potential as a specialized building block in organic synthesis. The differential reactivity of the C-Cl and C-I bonds is a key area of academic interest. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This reactivity difference allows for sequential, site-selective functionalization of the aromatic ring, enabling the construction of complex molecular architectures that would be difficult to access otherwise.

Furthermore, polyhalogenated compounds are important in medicinal chemistry and materials science. Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. For example, the related compound 2-chloro-5-iodobenzoic acid is noted as a functional monomer used in the synthesis of modern hypoglycemic drugs. patsnap.com The specific substitution pattern of this compound could lead to unique pharmacological profiles or material properties, providing a strong rationale for its synthesis and investigation. Its precursor, 2,5-dichloro-3-nitrobenzoic acid, is a known herbicide and an intermediate for other herbicides like Amiben. google.com

Overview of Key Research Areas in Polyhalogenated Benzoic Acid Chemistry

Research into polyhalogenated benzoic acids extends beyond their use as synthetic intermediates. A significant area of investigation is supramolecular chemistry, where these molecules are used as "tectons" or building blocks for constructing larger, well-defined assemblies through non-covalent interactions. nih.gov

Two key interactions are prominent:

Hydrogen Bonding: Like other carboxylic acids, halogenated benzoic acids can form robust hydrogen-bonded dimers, where the carboxyl groups of two molecules interact. nih.govresearchgate.net This predictable interaction is a cornerstone of crystal engineering.

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base, such as a nitrogen or oxygen atom. dntb.gov.uaacs.org The strength of the halogen bond generally increases with the polarizability of the halogen (I > Br > Cl > F) and the presence of electron-withdrawing groups on the ring. nih.govacs.org Polyhalogenated benzoic acids are ideal candidates for studying the competition and cooperation between hydrogen and halogen bonding to control the structure of molecular solids. nih.gov

These studies are crucial for designing new materials with tailored properties, such as specific crystal packing for optimizing electronic properties or creating porous frameworks.

Interdisciplinary Research Prospects in Synthetic Organic Chemistry

The unique structure of this compound positions it at the intersection of several chemical disciplines.

Synthetic Methodology: It serves as an ideal substrate for developing and testing new regioselective cross-coupling catalysts and reactions, aiming to functionalize one C-X bond while leaving the others intact.

Medicinal Chemistry: It can be used as a scaffold to generate libraries of new compounds for drug discovery. The three halogen atoms provide distinct vectors for modification, allowing chemists to systematically explore the chemical space around the core structure to optimize biological activity.

Materials Science: The incorporation of heavy atoms like iodine and the potential for directed intermolecular interactions (halogen and hydrogen bonds) make this and similar molecules interesting for creating liquid crystals, conducting materials, and other functional organic solids. acs.org The study of how halogenation affects crystal morphology is an active area of research. rsc.org

Table 1: Physicochemical Properties of this compound Note: Publicly available experimental data for this specific isomer is limited. Properties are calculated or derived from supplier information.

PropertyValue
CAS Number 42860-07-1
Molecular Formula C₇H₃Cl₂IO₂
Molecular Weight 316.91 g/mol

Table 2: Comparative Properties of Related Halogenated Benzoic Acids This table provides context by comparing the properties of related, well-characterized molecules.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,5-Dichlorobenzoic acid 50-79-3C₇H₄Cl₂O₂191.01154-157
3-Iodobenzoic acid 618-51-9C₇H₅IO₂248.02185-187 sigmaaldrich.com
2-Chloro-5-iodobenzoic acid 19094-56-5C₇H₄ClIO₂282.46158-161 chemicalbook.com
2-Chloro-3-iodobenzoic acid 874817-93-3C₇H₄ClIO₂282.46Not Available
3,5-Dichloro-2-iodobenzoic acid 15396-37-9C₇H₃Cl₂IO₂316.91Not Available
2,3,5-Triiodobenzoic acid 88-82-4C₇H₃I₃O₂499.81220-222

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQUUGTVVMRAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304900
Record name 2,5-Dichloro-3-iodobenzoic acid
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Molecular Weight

316.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42860-07-1
Record name 2,5-Dichloro-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42860-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,5 Dichloro 3 Iodobenzoic Acid

Regioselective Halogenation Strategies for Benzoic Acid Derivatives

The primary challenge in synthesizing 2,5-dichloro-3-iodobenzoic acid lies in the precise installation of the three halogen atoms at the desired positions. The electronic properties of the carboxyl group, being a meta-director and a deactivating group for electrophilic aromatic substitution, add a layer of complexity to these transformations. nih.gov This section delves into established and emerging strategies for the regioselective functionalization of benzoic acid derivatives, which are pivotal for accessing the target molecule.

Directed Ortho-Metalation (DoM) Approaches in Benzoic Acid Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong organolithium base, forming an aryllithium intermediate that can then be quenched with an electrophile. wikipedia.orgorganic-chemistry.org The carboxylic acid group itself can act as a DMG, facilitating lithiation at the C2 and C6 positions. uwindsor.ca

For the synthesis of this compound, a plausible DoM strategy could commence with 2,5-dichlorobenzoic acid. nih.gov The carboxylate would direct metalation to the C6 position. However, to achieve iodination at the C3 position, a more elaborate strategy is required. One could envision a scenario where a different directing group is employed, or where the substrate is a derivative of benzoic acid that favors metalation at the desired position. The relative directing ability of various functional groups is a critical consideration in designing such a synthetic route. uwindsor.ca

The strength of the organolithium base and the nature of the solvent and additives, such as tetramethylethylenediamine (TMEDA), are crucial parameters that can be fine-tuned to control the efficiency and selectivity of the metalation step. baranlab.orguwindsor.ca While DoM offers excellent regiocontrol, the compatibility of the strong basic conditions with other functional groups on the aromatic ring must be carefully considered.

Electrophilic Iodination and Chlorination Protocols

Electrophilic aromatic halogenation is a fundamental reaction in organic synthesis. organic-chemistry.org However, controlling the regioselectivity in the presence of multiple directing groups, as is the case for a substituted benzoic acid, can be challenging.

Electrophilic Iodination: The iodination of aromatic compounds typically requires an activating agent to generate a potent electrophilic iodine species ("I+"). libretexts.orgresearchgate.net Common iodinating systems include iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or the use of N-iodosuccinimide (NIS) with an acid catalyst. organic-chemistry.orglibretexts.org The regioselectivity of iodination is governed by the electronic and steric effects of the substituents already present on the aromatic ring. For instance, in the case of 3,5-dichlorophenol, iodination can be directed to the ortho position. nih.gov A potential route to this compound could involve the direct electrophilic iodination of 2,5-dichlorobenzoic acid. The two chlorine atoms and the carboxylic acid group would direct the incoming electrophile, and achieving selective iodination at the C3 position would depend on the careful choice of iodinating agent and reaction conditions.

Electrophilic Chlorination: Similar to iodination, electrophilic chlorination involves the reaction of an aromatic ring with an electrophilic chlorine source, often generated using a Lewis acid catalyst like FeCl₃ or AlCl₃. For the synthesis of the target molecule, a precursor such as 3-iodobenzoic acid could potentially be subjected to electrophilic chlorination. However, controlling the introduction of two chlorine atoms specifically at the C2 and C5 positions would be a significant hurdle due to the formation of regioisomeric products.

A patent for the synthesis of 2-chloro-5-iodobenzoic acid describes a multi-step process starting from methyl anthranilate, involving iodination, a Sandmeyer reaction for chlorination, and subsequent hydrolysis. google.comgoogle.com This highlights the use of precursor functionalization to achieve the desired substitution pattern, a strategy that could be adapted for the more complex target molecule.

Precursor Functionalization and Transformation Pathways

Given the challenges of direct, regioselective tri-halogenation, a more practical approach often involves the strategic functionalization of a precursor molecule followed by subsequent transformations. A plausible synthetic route to this compound could start from a readily available di-substituted benzoic acid.

For example, one could start with 2,5-dichlorobenzoic acid and explore methods for the regioselective introduction of an iodine atom at the C3 position. Alternatively, a synthesis could commence with a suitable iodo-benzoic acid derivative, followed by the sequential introduction of two chlorine atoms. A patented method for producing halogenated benzoic acids involves the oxidation of asymmetrically substituted benzophenones, which could be a potential, albeit less direct, route. google.com

Another viable strategy involves the use of a Sandmeyer-type reaction. youtube.com For instance, starting with an appropriately substituted aminobenzoic acid, the amino group can be converted to a diazonium salt, which can then be displaced by a halogen. A synthetic method for m-iodobenzoic acid utilizes the diazotization of 5-iodoanthranilic acid. orgsyn.org This approach offers excellent regiocontrol as the position of the halogen is predetermined by the position of the initial amino group.

Novel Catalytic Systems in the Synthesis of Halogenated Benzoic Acids

The limitations of traditional halogenation methods have spurred the development of novel catalytic systems that offer enhanced reactivity and selectivity. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for the direct functionalization of C-H bonds.

Transition Metal-Catalyzed C-H Activation and Iodination

Transition metal-catalyzed C-H activation has revolutionized the way chemists approach the synthesis of complex aromatic compounds. rsc.orgyoutube.comrsc.org This strategy allows for the direct conversion of a C-H bond into a C-halogen bond, often with high regioselectivity dictated by a directing group. The carboxylic acid moiety is a well-established directing group for ortho-C-H functionalization. acs.org

Several catalytic systems have been developed for the ortho-iodination of benzoic acids. For example, iridium-based catalysts have been shown to effectively catalyze the ortho-C-H iodination of a variety of benzoic acids under mild conditions. acs.org These reactions often proceed without the need for additional bases or additives. acs.org The mechanism is believed to involve a rate-limiting metalation step followed by iodination through an Ir(III)/Ir(V) catalytic cycle. acs.org

For the synthesis of this compound, a transition metal-catalyzed C-H iodination of 2,5-dichlorobenzoic acid presents a highly attractive and direct route. The success of such a reaction would hinge on the ability of the catalyst to selectively activate the C-H bond at the C3 position over the C4 and C6 positions. The electronic and steric environment created by the two chlorine atoms and the carboxylic acid group would play a crucial role in determining the outcome of the reaction.

Catalyst SystemSubstrate ScopeKey Features
Iridium(III) complexVarious benzoic acidsMild conditions, no additives required, high ortho-selectivity acs.org
Palladium(II) acetateAniline (B41778) and benzoic acid derivativesmeta-C-H bromination and chlorination nih.gov
Rhodium(III) complexesBenzoic acid derivativesC-H olefination nih.gov

Ligand Design and Optimization for Halogenation Regiocontrol

The ligand coordinated to the transition metal center plays a critical role in determining the reactivity and selectivity of a catalytic reaction. nih.gov In the context of C-H functionalization, ligand design is a key strategy for achieving regiocontrol, especially when multiple C-H bonds are available for activation.

For instance, in palladium-catalyzed C-H olefination of benzoic acid derivatives, the use of specifically designed ligands has been shown to achieve high para-selectivity, overriding the inherent ortho-directing nature of the carboxyl group. nih.gov This is achieved through the formation of a supramolecular assembly that positions the catalyst for activation at the distal para-position.

In the pursuit of this compound, the rational design of ligands for a transition metal catalyst could be instrumental in directing the iodination to the sterically hindered C3 position of 2,5-dichlorobenzoic acid. Ligands can influence the electronic properties of the metal center, its steric bulk, and its coordination geometry, all of which can impact the regioselectivity of the C-H activation step. The development of ligands that can effectively recognize and bind to the substrate in a specific orientation is a promising avenue for achieving the desired halogenation pattern.

Oxidative Halogenation Methods and Reagent Development

Oxidative halogenation has emerged as a powerful strategy for the synthesis of iodoarenes. Unlike direct electrophilic substitution with molecular iodine, which is often slow and requires harsh conditions, oxidative methods generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+), in situ. masterorganicchemistry.comacsgcipr.org This is particularly crucial for the iodination of deactivated or sterically hindered aromatic rings, which are common precursors in the synthesis of complex molecules.

A variety of oxidizing agents have been developed to facilitate the iodination of aromatic compounds. These include hydrogen peroxide, nitric acid, and hypervalent iodine reagents. masterorganicchemistry.comyoutube.com Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), have proven to be particularly effective. uab.catdiva-portal.org These reagents are known for their mild reaction conditions, high efficiency, and functional group tolerance. nih.govresearchgate.net For instance, a mixture of iodine and a [bis(acyloxy)iodo]arene can effectively iodinate substituted aromatic ketones. uab.cat

The development of new reagents continues to be an active area of research. Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), have been shown to activate molecular iodine, promoting the regioselective iodination of chlorinated aromatic compounds. nih.gov This approach can provide access to specific iodinated intermediates that are difficult to obtain with other methods. nih.gov The choice of oxidant and reaction conditions is critical for controlling the outcome of the reaction and minimizing the formation of byproducts. acsgcipr.orgnih.gov

Table 1: Comparison of Oxidizing Agents for Aromatic Iodination

Oxidizing Agent/SystemAdvantagesDisadvantages
Nitric Acid (HNO₃) Readily available and inexpensive.Can lead to nitrated byproducts and harsh reaction conditions. masterorganicchemistry.com
Hydrogen Peroxide (H₂O₂) Environmentally benign (water is the only byproduct). researchgate.netOften requires an acid catalyst and can have variable efficacy. youtube.com
Hypervalent Iodine Reagents Mild reaction conditions, high yields, and good functional group tolerance. nih.govresearchgate.netStoichiometric use can lead to significant waste. uab.cat
Silver Salts (e.g., Ag₂SO₄) High regioselectivity for certain substrates. nih.govHigh cost of silver and formation of solid silver iodide waste. nih.gov

Green Chemistry Principles and Sustainable Synthesis of Polyhalogenated Benzoic Acids

The synthesis of polyhalogenated benzoic acids is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents, maximizing atom economy, and developing energy-efficient reaction protocols.

A significant goal in green chemistry is to replace volatile and toxic organic solvents with more sustainable alternatives. Water is an ideal solvent due to its low cost, non-toxicity, and non-flammability. researchgate.net Oxidative halogenations, for example, have been successfully carried out in aqueous media, often using hydrogen peroxide as the oxidant. jalsnet.com These methods can provide good to excellent yields of chlorinated arenes under mild conditions. jalsnet.com

Solvent-free reaction conditions represent another important green chemistry approach. nih.govresearchgate.net Mechanochemical methods, such as ball milling, can facilitate reactions in the solid state, eliminating the need for bulk solvents altogether. acs.orgyoutube.com These techniques have been applied to a variety of organic transformations, including halogenations, and often result in shorter reaction times and higher yields compared to conventional solution-based methods. acs.orgresearchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. studyrocket.co.uk Reactions with high atom economy generate minimal waste, making them more sustainable and economically viable. chembam.com In the context of halogenation, traditional methods often have poor atom economy due to the use of stoichiometric reagents and the formation of byproducts. studyrocket.co.ukchembam.com

To improve atom economy, catalytic methods are being developed. For example, the use of a Lewis acid catalyst in electrophilic halogenation allows for the efficient use of the halogenating agent and reduces waste. organicchemistrytutor.com Another important metric for assessing the environmental impact of a chemical process is the E-factor, which is the ratio of the mass of waste to the mass of product. chembam.comlibretexts.org Processes with lower E-factors are considered more environmentally friendly. libretexts.org The development of catalytic systems and the use of recyclable reagents are key strategies for minimizing the E-factor in the synthesis of polyhalogenated benzoic acids. researchgate.net

Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, is a rapidly growing field in sustainable synthesis. acs.orgnih.gov Ball milling is a common mechanochemical technique where reactants are placed in a container with grinding media (balls) and subjected to high-energy shaking or rotation. youtube.com This process can facilitate reactions between solids, often without the need for a solvent. researchgate.net

Mechanochemical methods have been successfully applied to the synthesis of halogenated organic compounds. researchgate.net These solvent-free approaches offer several advantages, including reduced waste, shorter reaction times, and sometimes, unique reactivity compared to solution-phase reactions. acs.org The application of mechanochemistry to the synthesis of halogenated carboxylic acids is a promising area for future research, with the potential to develop more sustainable and efficient manufacturing processes. acs.orgresearchgate.net

Control of Regioselectivity and Stereoselectivity in Polysubstituted Aromatic Systems

The synthesis of a specific isomer of a polysubstituted aromatic compound, such as this compound, requires precise control over the regioselectivity of the halogenation steps. The position of the incoming electrophile is directed by the electronic and steric properties of the substituents already present on the aromatic ring. youtube.comstudysmarter.co.uk

Halogens, such as chlorine, are deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution. youtube.commasterorganicchemistry.com Their deactivating nature is due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. youtube.com However, they also possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the carbocation intermediate formed during ortho and para attack. youtube.commasterorganicchemistry.com

The carboxyl group (-COOH) is a meta-directing and deactivating group. youtube.com Its deactivating nature stems from the electron-withdrawing resonance and inductive effects of the carbonyl and hydroxyl moieties. youtube.com When an electrophilic attack occurs, the positive charge of the intermediate is destabilized if it is placed ortho or para to the carboxyl group. Therefore, the meta position is favored. youtube.com

In a molecule like 2,5-dichlorobenzoic acid, the directing effects of the two chlorine atoms and the carboxyl group must be considered to predict the outcome of iodination. The two chlorine atoms will direct an incoming electrophile to their ortho and para positions, while the carboxyl group will direct it to the meta position. The interplay of these directing effects, along with steric hindrance from the existing substituents, will ultimately determine the regioselectivity of the reaction. stackexchange.comlibretexts.orgyoutube.com For instance, the position between two substituents is often sterically hindered and less likely to be attacked. stackexchange.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Effect
-Cl (Halogen) Inductively withdrawing, resonance donating. youtube.comOrtho, Para-directing (deactivating). youtube.commasterorganicchemistry.com
-COOH (Carboxyl) Inductively and resonance withdrawing. youtube.comMeta-directing (deactivating). youtube.com

Influence of Reaction Conditions on Isomer Distribution

The synthesis of a specific regioisomer of a polysubstituted benzene (B151609) ring, such as this compound, is a significant challenge in organic chemistry. The directing effects of the existing substituents—in this case, two chlorine atoms and a carboxylic acid group—can lead to the formation of a mixture of isomers. The distribution of these isomers is highly sensitive to the reaction conditions, including the choice of iodinating agent, catalyst, solvent, and temperature. Researchers have systematically investigated these factors to control the regioselectivity of iodination on substituted aromatic compounds.

A primary challenge in the direct iodination of 2,5-dichlorobenzoic acid is controlling the position of the incoming iodine atom. The chlorine atoms and the carboxylic acid group are deactivating, electron-withdrawing groups, which makes electrophilic substitution difficult. Moreover, their directing effects can be competitive, potentially leading to a mixture of products, including 2,5-dichloro-4-iodobenzoic acid, 2,5-dichloro-6-iodobenzoic acid, and the desired this compound.

Detailed research into the iodination of structurally related chlorinated aromatic compounds provides insight into the factors that govern isomer distribution. For instance, studies on the iodination of chlorinated phenols and anisoles using molecular iodine (I₂) in the presence of various silver salts demonstrate a strong dependence of regioselectivity on both the solvent and the counter-anion of the silver salt. nih.gov The reaction proceeds via electrophilic substitution, where the regiochemical outcome is a delicate balance between steric hindrance and the electronic effects of the substituents.

In the case of 3,5-dichloroanisole, which has a similar substitution pattern, the choice of solvent dramatically influences the ratio of the ortho to para iodinated products. Acetonitrile (B52724) as a solvent has been shown to significantly favor the formation of the para isomer. nih.gov

Table 1: Influence of Solvent on the Regioselective Iodination of 3,5-Dichloroanisole

ReagentsSolventOrtho:Para Isomer RatioYield of Para Isomer
Ag₂SO₄ / I₂Acetonitrile1 : 1665%
Ag₂SO₄ / I₂DMSO-35% (Reasonable para selectivity)
Ag₂SO₄ / I₂n-Hexane~1 : 190% (Total Yield)

Data sourced from research on the iodination of chlorinated aromatic compounds. nih.gov

The data indicates that while a non-polar solvent like n-hexane leads to poor selectivity, a polar aprotic solvent like acetonitrile can guide the reaction toward a single major isomer. nih.gov Increasing the molar ratios of the silver sulfate and iodine in acetonitrile, however, led to a decrease in regioselectivity (1:12 ortho:para ratio). nih.gov

Conversely, catalyst-controlled reactions can provide exquisite selectivity, often overriding the innate directing effects of the substituents. A highly efficient method for the ortho-selective iodination of benzoic acids has been developed using an iridium catalyst in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. acs.org This system operates under mild conditions and in the absence of any base or additive, affording the ortho-iodinated products with high selectivity and yield. acs.org This type of directed C-H activation mechanism offers a powerful strategy to synthesize isomers that are difficult to obtain through classical electrophilic substitution. In this process, the carboxylic acid group acts as a directing group, guiding the catalyst to the ortho position. acs.org

Industrial production methods often have to balance selectivity with cost and scalability, which can result in the formation of isomeric mixtures that require purification. For example, the synthesis of 2-methyl-5-iodobenzoic acid, a structurally analogous compound, from o-toluic acid using iodine and potassium persulfate in a mixed acid solvent yields a mixture of isomers. google.comepo.org

Table 2: Isomeric Mixture from the Iodination of o-Toluic Acid

Starting MaterialIodination SystemProducts Formed
o-Toluic acidI₂ / Potassium Persulfate in Acetic Acid/H₂O/H₂SO₄2-methyl-5-iodobenzoic acid (major)
2-methyl-3-iodobenzoic acid (minor)
2-methyl-3,5-diiodobenzoic acid (minor)

Data sourced from patents describing the preparation of 2-methyl-5-iodobenzoic acid. google.comepo.org

Ultimately, the distribution of isomers during the synthesis of compounds like this compound is a direct consequence of the chosen synthetic route. Classical electrophilic iodination is highly dependent on subtle changes in reaction conditions, whereas modern catalyst-directed C-H activation methods can provide access to specific isomers with high fidelity.

Chemical Reactivity and Transformation Studies of 2,5 Dichloro 3 Iodobenzoic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.org In 2,5-Dichloro-3-iodobenzoic acid, the halogens and the carboxylic acid group play crucial roles in determining the feasibility and outcome of SNAr reactions.

Reactivity of Halogen Substituents in SNAr Pathways

The reactivity of halogens in SNAr reactions is generally opposite to their trend in SN1 and SN2 reactions, with fluorine being the most reactive and iodine the least. chemistrysteps.com This is because the rate-determining step is the nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond. chemistrysteps.com However, the presence of multiple halogens and an activating group can lead to sequential substitution reactions. nih.gov

Influence of the Carboxylic Acid Group on SNAr Processes

The carboxylic acid group is an electron-withdrawing group and thus activates the aromatic ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com Its deactivating effect on the ring's electron density makes the carbon atoms attached to the halogens more electrophilic and susceptible to attack by nucleophiles. The position of the carboxylic acid group relative to the halogens is crucial for this activation. In this compound, the carboxylic acid group is ortho to one chlorine atom and meta to the iodine and the other chlorine atom. This positioning can influence the regioselectivity of nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile.

Directed Aromatic Functionalization at Unsubstituted Positions

Directed metalation, particularly lithiation, is a powerful tool for the functionalization of specific positions on an aromatic ring. uwindsor.cabaranlab.orgnih.gov The carboxylic acid group can act as a directed metalation group (DMG), guiding the deprotonation to the ortho position. rsc.orgresearchgate.net In the case of this compound, the position ortho to the carboxylic acid is already substituted with a chlorine atom. However, studies on related dihalogenated benzoic acids have shown that lithiation can occur at a position flanked by two halogen substituents. rsc.orgresearchgate.net This suggests that directed functionalization of the C4 or C6 positions of this compound could potentially be achieved through directed ortho-metalation strategies, depending on the specific reagents and reaction conditions.

Competitive Halogenation and Substituent Directing Group Effects

When subjecting this compound to further halogenation, the directing effects of the existing substituents will compete. The chlorine and iodine atoms will direct an incoming electrophile to their ortho and para positions, while the carboxylic acid group will direct it to the meta position.

The directing effects can be summarized as follows:

-Cl at C2: Directs to C3 (occupied) and C6.

-I at C3: Directs to C2 (occupied) and C4.

-Cl at C5: Directs to C4 and C6.

-COOH at C1: Directs to C3 (occupied) and C5 (occupied).

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmit.edu Aryl halides are common substrates for these reactions, and the reactivity of the C-X bond generally follows the order C-I > C-Br > C-Cl. acs.org

Given this reactivity trend, the carbon-iodine bond in this compound is the most likely site to undergo oxidative addition to a palladium(0) catalyst. This makes the iodine at the C3 position a prime handle for introducing a wide variety of substituents through reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. The chlorine atoms would likely remain intact under conditions optimized for the C-I bond cleavage, allowing for selective functionalization.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions involving this compound:

Reaction Name Coupling Partner Typical Catalyst System Expected Product
Suzuki CouplingArylboronic acidPd(PPh₃)₄, base2,5-Dichloro-3-arylbenzoic acid
Heck CouplingAlkenePd(OAc)₂, PPh₃, base2,5-Dichloro-3-alkenylbenzoic acid
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, base2,5-Dichloro-3-alkynylbenzoic acid
Buchwald-Hartwig AminationAminePd₂(dba)₃, phosphine (B1218219) ligand, base2,5-Dichloro-3-aminobenzoic acid derivative
Stille CouplingOrganostannanePd(PPh₃)₄2,5-Dichloro-3-substituted benzoic acid
Negishi CouplingOrganozinc reagentPd(PPh₃)₄2,5-Dichloro-3-substituted benzoic acid

These reactions would proceed by selectively targeting the more reactive C-I bond, providing a versatile platform for the synthesis of a diverse range of polysubstituted benzoic acid derivatives.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron reagent with an organic halide, catalyzed by a palladium complex. nih.gov In the context of this compound, the significant difference in bond strength and reactivity between the carbon-iodine and carbon-chlorine bonds is a key consideration. The C-I bond is substantially more reactive towards the oxidative addition step in the palladium catalytic cycle than the more robust C-Cl bonds. nih.gov

This differential reactivity allows for highly selective cross-coupling reactions. Investigators can target the 3-position of the benzoic acid for arylation or vinylation, leaving the chlorine atoms at the 2- and 5-positions untouched. This selective functionalization is achieved under standard Suzuki-Miyaura conditions, providing a direct route to complex tri-substituted biaryl compounds.

Table 1: Representative Suzuki-Miyaura Coupling of this compound

Reactant 1Reactant 2CatalystBaseProduct
This compoundArylboronic acid (e.g., Phenylboronic acid)Pd(PPh₃)₄Na₂CO₃2,5-Dichloro-3-phenylbenzoic acid

Sonogashira, Heck, and Stille Reactions with Aryl Halides

The principle of selective reactivity at the carbon-iodine bond extends to other major palladium-catalyzed cross-coupling reactions, including the Sonogashira, Heck, and Stille reactions.

The Sonogashira reaction couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org For di- or polyhalogenated aromatic compounds, the reaction demonstrates high selectivity for the most reactive halide. Studies on substrates with both iodo and bromo or chloro substituents show that alkynylation occurs preferentially at the carbon-iodine bond. libretexts.org Therefore, this compound can be selectively coupled with various terminal alkynes at the 3-position to synthesize 3-alkynyl-2,5-dichlorobenzoic acid derivatives.

The Heck reaction and Stille reaction follow similar reactivity principles. The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl halide, while the Stille reaction utilizes an organotin compound. In both cases, the established reactivity order for aryl halides (I > Br > Cl) dictates that the reaction will proceed selectively at the C-I bond of this compound under appropriate conditions. This allows for the introduction of alkenyl and aryl/vinyl groups, respectively, at the 3-position without disturbing the chloro substituents.

Table 2: Predicted Selective Cross-Coupling Reactions

Reaction TypeCoupling PartnerKey CatalystsExpected Major Product
Sonogashira Terminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂, CuI2,5-Dichloro-3-(phenylethynyl)benzoic acid
Heck Alkene (e.g., Styrene)Pd(OAc)₂2,5-Dichloro-3-((E)-2-phenylvinyl)benzoic acid
Stille Organostannane (e.g., Tributyl(vinyl)stannane)Pd(PPh₃)₄2,5-Dichloro-3-vinylbenzoic acid

Functional Group Interconversions and Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further molecular elaboration through a variety of well-established functional group interconversions.

Esterification, Amidation, and Anhydride Formation

The carboxylic acid moiety readily undergoes standard transformations to produce a range of derivatives.

Esterification: Reaction with alcohols in the presence of a strong acid catalyst (e.g., sulfuric acid) or a coupling agent yields the corresponding esters. These derivatives are often used to modify solubility or as protecting groups.

Amidation: The formation of amides is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling with an amine using modern coupling agents provides a milder route to the desired amide. acs.orgsemanticscholar.org

Anhydride Formation: Symmetrical or mixed anhydrides can be formed through dehydration reactions or by reacting the carboxylate salt with an appropriate acyl halide.

Reduction and Decarboxylation Pathways

The carboxylic acid group can also be reduced or completely removed.

Reduction: Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduces the carboxylic acid to a primary alcohol, yielding (2,5-dichloro-3-iodophenyl)methanol. This transformation provides access to a different class of substituted benzyl alcohol derivatives.

Decarboxylation: The removal of the carboxyl group as carbon dioxide can be accomplished under certain conditions, a process known as decarboxylation. organic-chemistry.org For aromatic carboxylic acids, this often requires high temperatures or the use of metal catalysts, such as copper. organic-chemistry.org The successful decarboxylation of this compound would result in the formation of 1,4-dichloro-2-iodobenzene. Radical-based methods have also been developed for the decarboxylation of benzoic acids.

Oxidative and Reductive Transformations of Halogenated Aromatic Rings

Formation of Hypervalent Iodine Derivatives

The iodine atom on the aromatic ring of this compound can be oxidized to higher valence states, forming hypervalent iodine compounds. wikipedia.org These species, often referred to as iodanes, are valuable as versatile and environmentally friendly oxidizing and electrophilic reagents in organic synthesis. acs.org

The oxidation of iodoarenes is a common method for preparing these reagents. diva-portal.org For instance, 2-iodobenzoic acid is famously oxidized by reagents like potassium bromate or Oxone to produce 2-iodoxybenzoic acid (IBX), a widely used λ⁵-iodane oxidant. wikipedia.orgbeilstein-journals.org By direct analogy, this compound is expected to undergo similar transformations.

Formation of λ³-Iodanes: Oxidation in the presence of acetic anhydride can lead to the formation of a λ³-iodane, specifically a (diacetoxyiodo) derivative. These compounds have a pseudotrigonal bipyramidal geometry. diva-portal.org

Formation of λ⁵-Iodanes: Stronger oxidizing conditions, for example using Oxone, would likely oxidize the iodine center to the +5 state, yielding the corresponding 2,5-dichloro-3-iodoxybenzoic acid, an analogue of IBX.

These hypervalent iodine derivatives are known for their applications in a wide range of synthetic transformations, acting as potent yet selective oxidizing agents. beilstein-journals.org

Reductive Dehalogenation Methodologies

Reductive dehalogenation is a crucial chemical transformation that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. While specific research focusing exclusively on the reductive dehalogenation of this compound is not extensively detailed in publicly available literature, the principles of this reaction can be understood by examining studies on analogous halogenated aromatic compounds. The methodologies applied to other halobenzoic acids, particularly those involving catalytic hydrogenation and microbial degradation, provide a framework for predicting the reactivity of this specific compound.

The carbon-halogen bond strength is a critical factor in determining the ease of reductive dehalogenation. Generally, the bond strength follows the order C-F > C-Cl > C-Br > C-I. Consequently, the carbon-iodine bond is the most susceptible to cleavage, suggesting that in a molecule like this compound, the iodine atom can be selectively removed under appropriate conditions, leaving the chlorine atoms intact.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and effective method for the dehalogenation of aromatic halides. This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst.

Research Findings: Studies on various benzoic acid derivatives demonstrate the efficacy of platinum and palladium catalysts for hydrogenation. For instance, Pt/TiO2 has been shown to be a highly effective catalyst for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid under relatively mild conditions. Similarly, catalysts such as Rh/C, Ru/C, and Pd/C have been successfully used for the ring hydrogenation of benzoic acid. While the primary focus of these studies was often the saturation of the aromatic ring, the reaction conditions are also conducive to dehalogenation. In the context of this compound, catalytic hydrogenation would be expected to proceed stepwise, with the more labile iodine atom being removed first.

The choice of catalyst and reaction conditions can be tailored to achieve selective dehalogenation. For example, palladium-on-carbon (Pd/C) is a common catalyst that can effectively cleave carbon-halogen bonds. The reaction is typically carried out in a solvent and may require a base to neutralize the resulting hydrohalic acid (HI and HCl).

Below is an illustrative data table showing typical conditions for the catalytic hydrogenation of a generic halobenzoic acid, which could be adapted for this compound.

CatalystHydrogen SourceSolventTemperature (°C)Pressure (bar)Potential Product(s)
5% Pd/CH₂ gasEthanol/Water25-801-102,5-Dichlorobenzoic acid
Pt/TiO₂H₂ gasn-Hexane40-8010-502,5-Dichlorobenzoic acid
Raney NiH₂ gasMethanol50-10010-502,5-Dichlorobenzoic acid, Benzoic acid
Rh/CH₂ gasSupercritical CO₂50100-1502,5-Dichlorocyclohexanecarboxylic acid

This table is illustrative and represents general conditions for the reductive dehalogenation of haloaromatic acids. Specific conditions for this compound would require experimental optimization.

Microbial Reductive Dehalogenation

Another significant approach to dehalogenation is through microbial action. Certain anaerobic microorganisms can utilize halogenated compounds as electron acceptors in a process known as dehalorespiration.

Research Findings: Research has demonstrated the reductive dechlorination of various chlorinated aromatic compounds by microbial consortia and isolated bacterial strains. For example, the bacterium Alcaligenes denitrificans NTB-1 has been shown to reductively dechlorinate 2,4-dichlorobenzoate to 4-chlorobenzoate under aerobic conditions. nih.gov This indicates that selective removal of a specific halogen atom is feasible through biological pathways.

In the case of polychlorinated compounds, microorganisms often exhibit regioselectivity in their dehalogenation activity. This specificity is enzyme-driven and depends on the structure of the substrate and the metabolic capabilities of the microorganism. While specific studies on the microbial degradation of this compound are not available, it is plausible that microbial systems could be developed or identified that would selectively deiodinate or dechlorinate the molecule. The process typically occurs under anaerobic conditions and is mediated by reductive dehalogenases.

Mechanistic Organic Chemistry of 2,5 Dichloro 3 Iodobenzoic Acid Transformations

Elucidation of Reaction Pathways for Halogenation Reactions

The halogenation of 2,5-dichloro-3-iodobenzoic acid can proceed through various mechanisms, often involving the carboxylic acid group either as a directing element for C-H functionalization or as a leaving group in decarboxylative pathways. While direct C-H halogenation is a primary route, decarboxylative halogenation presents an alternative strategy, particularly for introducing a new halogen at the position of the carboxyl group.

One such pathway involves a photoinduced ligand-to-metal charge transfer (LMCT) mechanism. rsc.org For aromatic carboxylic acids, this process can be initiated by a copper catalyst. Under near-UV irradiation, an excited state is formed that facilitates an intramolecular charge transfer from the carboxylate ligand to a Cu(II) center. This generates a reduced Cu(I) species and an aroyloxyl radical, which then undergoes rapid decarboxylation to form an aryl radical. This radical is then trapped by a halogen source to yield the halogenated arene. rsc.org

Alternatively, photocatalysis with iridium complexes provides another avenue for decarboxylative halogenation. For instance, aliphatic carboxylic acids can be chlorinated, brominated, or iodinated using the appropriate N-halosuccinimide (NCS, NBS, or NIS) in the presence of an iridium photocatalyst under blue light irradiation. rsc.org The proposed mechanism involves the oxidation of the carboxylate by the photoexcited iridium complex, generating an alkyl radical that then abstracts a halogen atom from the N-halosuccinimide. rsc.org While this has been demonstrated for aliphatic systems, the low nucleophilicity of aryl radicals can make the analogous reaction with aromatic carboxylic acids less efficient. rsc.org

For electron-deficient aryl carboxylic acids, a copper-mediated decarboxylative halogenation under aerobic conditions offers a non-photochemical route. organic-chemistry.org In contrast, electron-rich systems may proceed via a palladium-catalyzed pathway. organic-chemistry.org

A notable mechanism for the direct ortho-iodination of benzoic acids, without decarboxylation, involves an Iridium(III)/Iridium(V) catalytic cycle. acs.org This method is highly efficient and operates under mild, additive-free, and base-free conditions, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. acs.org

The catalytic cycle, as elucidated by experimental and computational studies, is as follows:

Oxidative Addition : The resulting Ir(III) iridacycle reacts with an iodinating agent, such as N-iodosuccinimide (NIS). This occurs via oxidative addition, where the iridium center is oxidized from Ir(III) to Ir(V), forming an Ir(V)-iodo intermediate. acs.org

The reaction tolerates a variety of substituents on the benzoic acid ring, including other halogens, although strongly electron-withdrawing groups like -CF₃ and -NO₂ can lead to lower yields. This is attributed to a decrease in electron density at the iridium center, which hinders the oxidative addition to form the Ir(V) intermediate. acs.org

The carboxylic acid functionality plays a pivotal role as a directing group in the C-H activation of this compound. nih.gov Directing groups function by coordinating to a transition metal catalyst, bringing the metal center into close proximity to a specific C-H bond and thereby facilitating its selective cleavage and functionalization. researchgate.net This strategy allows for high regioselectivity, often overriding the inherent electronic preferences of the aromatic ring.

In the context of benzoic acids, the carboxylate group typically directs functionalization to the ortho position. This occurs through the formation of a stable, five- or six-membered cyclometalated intermediate. nih.govrsc.org For palladium- and rhodium-catalyzed reactions, the carboxylate coordinates to the metal center, positioning it to activate one of the C-H bonds at the ortho positions (C2 or C6). researchgate.netacs.org This is the principle behind the Ir(III)/Ir(V) cycle for ortho-iodination discussed previously. acs.org

While ortho-functionalization is most common, meta-C-H functionalization of benzoic acids can also be achieved. This often requires the use of a specialized template that binds to the carboxylic acid and contains a distal coordinating group, such as a nitrile. The template creates a large macrocyclic pre-transition state that positions the catalyst for activation of the more remote meta C-H bond. researchgate.netnih.gov

The efficiency of the carboxylate as a directing group can be influenced by the reaction conditions. For instance, in some palladium-catalyzed C-H functionalizations, the use of mono-protected amino acids (MPAA) as ligands is crucial. These ligands can act as proton acceptors in the concerted metalation-deprotonation (CMD) step, facilitating the C-H cleavage. nih.gov

Mechanistic Insights into Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds, and this compound, with its multiple halogen substituents, is a prime substrate for such reactions. nih.gov These reactions are typically catalyzed by transition metals, most commonly palladium. libretexts.orglibretexts.org The general reactivity trend for aryl halides in the rate-determining oxidative addition step is C-I > C-Br > C-Cl > C-F, meaning the C-I bond at the 3-position of this compound would be expected to react preferentially. nih.gov

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key elementary steps: libretexts.orgwiley-vch.de

Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) complex, often generated in situ from a Pd(II) precatalyst. This active catalyst reacts with the aryl halide (Ar-X), in this case, this compound. The palladium atom inserts into the carbon-halogen bond, cleaving it and forming a new organopalladium(II) complex (Ar-Pd-X). In this step, the oxidation state of palladium increases from 0 to +2. libretexts.orgyoutube.com For polyhalogenated substrates, this step is generally selective for the most reactive C-X bond (C-I). nih.gov Two main mechanisms are proposed for oxidative addition: a concerted, three-centered pathway and a more polar, SₙAr-like nucleophilic displacement pathway. chemrxiv.org The operative mechanism can depend on the ligand, substrate, and coordination number of the palladium complex. chemrxiv.org

Transmetalation : The Ar-Pd(II)-X complex then reacts with an organometallic nucleophile (R-M), such as an organoboron (Suzuki reaction), organotin (Stille reaction), or organozinc (Negishi reaction) reagent. wiley-vch.de In this step, the organic group (R) is transferred from the second metal (M) to the palladium center, displacing the halide (X) to form a new diarylpalladium(II) complex (Ar-Pd-R). The halide (X) forms a salt with the metal M (M-X). nih.gov This step is crucial for bringing the two organic fragments together on the same metal center.

Reductive Elimination : This is the final, product-forming step of the cycle. The two organic groups (Ar and R) on the diarylpalladium(II) complex couple to form the new C-C bond of the product (Ar-R). x-mol.comumb.edu As the new bond is formed, the palladium center is reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst which can then participate in another cycle. youtube.com For reductive elimination to occur, the two organic ligands must typically be in a cis orientation to each other on the palladium center. umb.edu

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling
StepDescriptionChange in Pd Oxidation State
Oxidative Addition Pd(0) inserts into the Ar-X bond.0 → +2
Transmetalation Organic group R is transferred from another metal to Pd(II).+2 → +2
Reductive Elimination The two organic groups couple, forming the product.+2 → 0

Another deactivation route involves side reactions of the substrates or intermediates. For instance, in reactions involving fluorinated aryl halides, hydrodehalogenation (the replacement of a halogen with a hydrogen atom) can be a significant side reaction that competes with the desired cross-coupling. acs.org This process can consume the starting material and the catalyst without forming the desired product. Water has been identified as a possible hydrogen source for this undesired reaction. acs.org

Catalyst regeneration is inherent to the catalytic cycle, with the reductive elimination step regenerating the active Pd(0) species. However, practical catalyst recycling on an industrial scale requires separating the catalyst from the product mixture for reuse. One strategy involves using water-soluble ligands, such as sulfonated phosphines (e.g., TPPTS). This allows the reaction to be performed in a biphasic system or in a water-miscible organic solvent blend. After the reaction, the catalyst remains in the aqueous or polar phase and can be separated from the organic product and recycled for subsequent runs. nih.gov Such protocols not only reduce costs associated with the precious metal catalyst but also minimize metal contamination in the final product. nih.gov

Understanding Substituent Effects on Reactivity and Selectivity

The three halogen substituents on the this compound ring exert profound electronic and steric effects that govern its reactivity and the selectivity of its transformations.

The reactivity of aryl halides in the crucial oxidative addition step of cross-coupling reactions is strongly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl. nih.gov Therefore, for this compound, the C-I bond at the C3 position is significantly more reactive than the C-Cl bonds at C2 and C5. This provides a strong basis for selective functionalization at the C3 position via cross-coupling, leaving the chloro substituents intact.

The electronic nature of substituents also plays a critical role. Halogens are deactivating via the inductive effect (withdrawing electron density from the ring) but are ortho, para-directing due to the resonance effect (donation of a lone pair of electrons). libretexts.org In this compound, the cumulative electron-withdrawing inductive effect of the three halogens and the carboxylic acid group makes the aromatic ring electron-deficient. This generally increases the rate of oxidative addition in cross-coupling reactions. nih.govnih.gov

In the case of C-H activation, the electronic properties of the substituents influence the acidity of the C-H bonds and the stability of the intermediates. The electron-withdrawing nature of the chloro and iodo groups would be expected to increase the acidity of the remaining aromatic protons at C4 and C6, potentially facilitating their removal in a metalation-deprotonation step. However, the steric bulk of the ortho-iodo and chloro groups can hinder the approach of the catalyst to the adjacent C-H bonds, influencing the regioselectivity of the C-H functionalization.

Table 2: Influence of Halogen Substituents on Reactivity
PropertyEffect of -Cl and -I SubstituentsImplication for this compound
Inductive Effect Strongly electron-withdrawing.Deactivates the ring towards electrophilic attack; accelerates oxidative addition.
Resonance Effect Weakly electron-donating (lone pair donation).Ortho, para-directing (though overridden by other factors).
Bond Strength C-I bond is much weaker than C-Cl bond.Highly selective oxidative addition at the C-I position.
Steric Hindrance Substituents at C2 and C3 create steric bulk.May hinder catalyst approach to adjacent C-H bonds (C4, C6) and the carboxyl group.

Steric Hindrance and Electronic Influences of Halogens

The halogen atoms (chlorine and iodine) on the aromatic ring of this compound exert profound steric and electronic effects that influence its reactivity.

Steric Hindrance:

The sheer size of the iodine atom at the 3-position and the chlorine atom at the 2-position creates significant steric congestion around the carboxylic acid group. This steric hindrance can impede the approach of reagents, thereby affecting reaction rates. For instance, in esterification reactions, the bulky ortho-substituents can hinder the access of an alcohol molecule to the carboxylic acid, potentially requiring more forcing reaction conditions.

This steric crowding can also force the carboxyl group out of the plane of the benzene (B151609) ring. This disruption of coplanarity has significant electronic consequences, as it can inhibit resonance between the carboxyl group and the aromatic ring. This phenomenon, often referred to as the "ortho effect," can lead to an increase in the acidity of the benzoic acid derivative compared to its meta and para isomers. stackexchange.com In ortho-substituted benzoic acids, this steric inhibition of resonance stabilizes the carboxylate anion, making the parent acid a stronger acid. quora.com

Electronic Influences:

Halogens exhibit a dual electronic nature; they have an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M). libretexts.org

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network. chemistrysteps.com This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). The -I effect of the two chlorine atoms and the iodine atom in this compound makes the aromatic ring electron-deficient and increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. libretexts.org The presence of multiple electron-withdrawing groups amplifies this effect. libretexts.org

The balance between the inductive and resonance effects is a key determinant of the chemical properties. For halogens, the inductive effect is generally considered to be dominant in influencing acidity. quora.com The acidity of ortho-halobenzoic acids follows the order Br=I > Cl >> F, which is not in line with the trend of electronegativity, indicating that other factors like polarizability and the "ortho effect" play a significant role. stackexchange.com

Inductive and Resonance Effects of the Carboxyl Group

The carboxylic acid group (-COOH) itself is a significant electronic influencer on the aromatic ring.

Inductive Effect (-I): The carboxyl group is strongly electron-withdrawing through its inductive effect. The sp² hybridized carbon of the carboxyl group is more electronegative than an sp³ carbon, and the two oxygen atoms are highly electronegative, further pulling electron density from the ring. chemistrysteps.com This deactivates the benzene ring towards electrophilic aromatic substitution.

Resonance Effect (-M): The carboxyl group also deactivates the ring through its resonance effect. The pi-electrons from the benzene ring can be delocalized into the carbonyl group, which places a partial positive charge on the aromatic ring, particularly at the ortho and para positions.

The combination of these effects makes the carboxyl group a meta-directing deactivator in electrophilic aromatic substitution reactions. However, in the context of the acidity of the benzoic acid itself, the focus is on how the ring and its other substituents affect the carboxyl group. The electron-withdrawing nature of the carboxyl group is fundamental to its acidic character.

The acidity of substituted benzoic acids is a well-studied area that illustrates these principles. The pKa of benzoic acid is 4.2. libretexts.org Electron-withdrawing substituents generally increase the acidity (decrease the pKa), while electron-donating groups decrease it.

Substituent Effect Influence on Acidity
Halogens (Cl, I)-I > +MIncrease acidity
Carboxyl (-COOH)-I, -MDeactivates ring, is the acidic center

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic Studies:

Kinetic studies measure the rate of a chemical reaction and provide insights into the reaction mechanism, including the identification of the rate-determining step and the structure of the transition state. For reactions involving this compound, such as esterification or nucleophilic aromatic substitution, the rate would be significantly influenced by the steric and electronic factors discussed previously.

For example, in a reaction where the carboxyl group is the reactive center, the steric hindrance from the ortho-chloro and iodo substituents would likely lead to a lower reaction rate constant compared to less substituted benzoic acids. The Hammett equation, a linear free-energy relationship, is often used to quantify the effect of substituents on the rates and equilibria of reactions of benzoic acid derivatives. However, the ortho effect present in this compound complicates the direct application of the standard Hammett equation.

Thermodynamic Studies:

Thermodynamic studies focus on the energy changes that occur during a reaction, determining the position of equilibrium. The key thermodynamic parameter for the acidity of this compound is its pKa value, which is related to the Gibbs free energy change of the dissociation reaction in water.

Based on the electronic effects of the substituents, it is expected that this compound would be a significantly stronger acid than benzoic acid (pKa = 4.2). libretexts.org Each halogen atom contributes to the stabilization of the carboxylate anion through its electron-withdrawing inductive effect.

The table below presents the pKa values of related halogenated benzoic acids to provide a comparative context for the expected acidity of this compound.

Compound pKa Reference
Benzoic Acid4.20 libretexts.org
2-Chlorobenzoic Acid2.94 stackexchange.com
3-Chlorobenzoic Acid3.82General textbook value
4-Chlorobenzoic Acid3.98General textbook value
2-Iodobenzoic Acid2.86 stackexchange.com
3-Iodobenzoic Acid3.86 pearson.com
4-Iodobenzoic Acid4.00General textbook value
2,5-Dichlorobenzoic Acid~2.5 (estimated)N/A

The data clearly show that ortho-halogen substitution leads to a significant increase in acidity due to the "ortho effect". stackexchange.com The presence of two chlorine atoms and an iodine atom in this compound would be expected to result in a pKa value even lower than that of 2-chlorobenzoic or 2-iodobenzoic acid, making it a relatively strong organic acid.

Computational and Theoretical Chemistry Studies of 2,5 Dichloro 3 Iodobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predicting a wide range of molecular properties.

DFT calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions. By calculating various electronic parameters, researchers can identify the most likely sites for electrophilic and nucleophilic attack. For a molecule like 2,5-Dichloro-3-iodobenzoic acid, this would involve identifying which of the halogen-substituted positions or other sites on the benzene (B151609) ring is most susceptible to substitution or other reactions. However, specific DFT studies predicting the reactivity and regioselectivity of this compound are not available in the reviewed literature.

The analysis of electron density distributions and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides fundamental insights into chemical reactivity. The HOMO-LUMO gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species. For this compound, a detailed analysis of its molecular orbitals would elucidate the electronic effects of the chloro and iodo substituents on the benzoic acid core. At present, there are no published studies detailing the electron density distributions or molecular orbital analyses specifically for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of conformational changes and intermolecular interactions over time. For this compound, MD simulations could provide valuable information on its conformational preferences, such as the orientation of the carboxylic acid group relative to the benzene ring, and how it interacts with solvent molecules or other molecules in a condensed phase. Such studies are crucial for understanding its behavior in various environments, yet specific MD simulation data for this compound is not found in the public domain.

Transition State Modeling and Energy Profile Calculations for Reaction Mechanisms

Transition state modeling is a computational technique used to identify the structure of the transition state in a chemical reaction and to calculate the activation energy. This information is vital for understanding reaction mechanisms and kinetics. For reactions involving this compound, such as its synthesis or degradation, transition state modeling could elucidate the step-by-step mechanism and the energy barriers involved. A patent mentioning the use of this compound in a synthesis process exists, but it does not provide any theoretical analysis of the reaction mechanism. google.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the chemical structure of a series of compounds with their reactivity. These models use statistical methods to develop mathematical equations that can predict the reactivity of new compounds based on their structural features. A QSRR study including this compound would require a dataset of related compounds and their experimentally determined reactivities. Such a study would be valuable for predicting the reactivity of other polysubstituted halogenated benzoic acids. Currently, no specific QSRR studies featuring this compound have been identified in the scientific literature.

Application As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Compound Synthesis

The specific arrangement of the halogen and carboxylic acid substituents on the benzene (B151609) ring makes 2,5-dichloro-3-iodobenzoic acid an ideal starting material for the synthesis of various fused heterocyclic systems. The ortho-iodo-carboxylic acid motif is particularly amenable to cyclization reactions.

The strategic placement of reactive functional groups enables the construction of several important heterocyclic cores.

Substituted Isocoumarins: The synthesis of isocoumarins from o-iodobenzoic acids is a well-established transformation, often proceeding through a palladium- and copper-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization. libretexts.org This methodology is directly applicable to this compound, where the iodine atom's high reactivity in cross-coupling reactions is exploited. The reaction sequence involves the formation of a C(sp²)-C(sp) bond, after which the carboxylic acid moiety attacks the newly introduced alkyne to form the six-membered lactone ring of the isocoumarin (B1212949) core. The chlorine atoms typically remain intact under these conditions, allowing for further functionalization.

Table 1: General Conditions for Isocoumarin Synthesis from o-Iodobenzoic Acids
ParameterTypical ConditionsReference
Catalyst SystemPd(0) complex (e.g., Pd(PPh₃)₄) and a Cu(I) salt (e.g., CuI) libretexts.org
BaseAmine base (e.g., Et₃N, DABCO) nih.gov
SolventPolar aprotic solvents (e.g., DMF) nih.gov
Reactantso-Iodobenzoic acid derivative and a terminal alkyne libretexts.org
ProcessDomino Sonogashira coupling and intramolecular cyclization nih.gov

Substituted Indoles: While direct one-pot syntheses of indoles from this compound are less commonly documented, its structure allows for logical, multi-step synthetic routes. A plausible strategy involves the conversion of the carboxylic acid group into an amine via a Curtius, Hofmann, or Schmidt rearrangement. This would generate a 2,5-dichloro-3-iodoaniline derivative, a classic precursor for indole (B1671886) synthesis. This intermediate can then undergo palladium-catalyzed annulation reactions, such as the Larock indole synthesis, by reacting with an alkyne to construct the pyrrole (B145914) ring fused to the aromatic core. nih.govrsc.org This modular approach allows for the introduction of diversity at the 2- and 3-positions of the resulting indole.

Substituted Benzofurans: The synthesis of benzofurans often begins with o-halophenols. organic-chemistry.orgresearchgate.net this compound can be envisioned as a precursor to the required phenolic intermediate. For instance, conversion of the carboxylic acid to a phenol, potentially through a Baeyer-Villiger oxidation of a derived ketone or other advanced methods, would yield a 2,5-dichloro-6-iodophenol. This intermediate could then undergo a palladium-catalyzed coupling with a terminal alkyne, followed by intramolecular cyclization to furnish the substituted benzofuran (B130515) ring. beilstein-journals.org An alternative route involves a Perkin rearrangement of a 3-halocoumarin, which can be synthesized from related precursors. nih.gov

Ring annulation, the formation of a new ring onto an existing one, is a key application of this molecule. The proximate positioning of the iodine and carboxylic acid groups is crucial for these transformations. The synthesis of isocoumarins described above is a primary example of a domino reaction where a cross-coupling is immediately followed by a ring-forming (annulation) step.

The mechanism typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond, which is the most reactive site.

Alkyne Coordination and Insertion: The terminal alkyne coordinates to the palladium center.

Reductive Elimination: This step forms the C-C bond between the aromatic ring and the alkyne.

Intramolecular Cyclization: The carboxylic acid, often deprotonated by the base in the reaction mixture, acts as a nucleophile, attacking the alkyne in an exo-dig or endo-dig fashion to form the heterocyclic ring.

This type of reaction is highly efficient for building complexity rapidly from simple starting materials.

Role in the Directed Assembly of Polyfunctional Aromatic Systems

The presence of multiple halogen atoms with differential reactivity (I > Br > Cl in palladium catalysis) alongside a carboxylic acid group makes this compound a valuable platform for the programmed assembly of highly substituted aromatic compounds.

Modular synthesis involves the sequential, controlled addition of different molecular fragments. This compound is well-suited for such strategies. A typical sequence would exploit the high reactivity of the C-I bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) while leaving the more robust C-Cl bonds and the carboxylic acid untouched.

For example, a Sonogashira coupling can be performed selectively at the C-3 position. libretexts.org The resulting alkyne-substituted dichlorobenzoic acid can then undergo further transformations. The carboxylic acid can be converted into an ester or amide, and the chlorine atoms can be substituted in a subsequent step under more forcing conditions or with specific catalyst systems, allowing for the stepwise construction of complex molecules. nih.gov

Divergent synthesis enables the creation of a library of structurally distinct compounds from a single, common precursor. The varied functionalities of this compound allow it to serve as such a precursor. By choosing different reaction conditions, one can selectively functionalize one site over the others.

Path A (Iodine First): Palladium-catalyzed cross-coupling at the C-I bond can introduce aryl, alkyl, or vinyl groups.

Path B (Acid First): Standard derivatization of the carboxylic acid to form esters, amides, or other functional groups.

Path C (Chlorine First): Nucleophilic aromatic substitution of the chlorine atoms, which typically requires harsh conditions or specific activation, can be achieved later in the synthesis.

This divergent approach is a powerful tool in medicinal chemistry and materials science for rapidly generating molecular diversity and exploring structure-activity relationships. nih.govresearchgate.netbeilstein-journals.org

Development of Novel Ligands and Catalysts Derivatives

While less documented, the structure of this compound presents potential for the development of novel ligands for metal catalysis. The carboxylic acid group can act as an anchoring point or a coordinating group for a metal center. The halogen atoms provide sites for further modification to tune the steric and electronic properties of the potential ligand. For instance, the iodine could be replaced with a phosphine (B1218219) group via a metal-catalyzed P-C coupling reaction, or with another coordinating heterocycle via a Suzuki or Stille coupling. The resulting polyfunctional aromatic compound could then serve as a bidentate or tridentate ligand, with the potential for applications in asymmetric catalysis or for stabilizing unique metal complexes.

Synthesis of Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters bridged by organic molecules known as linkers. The properties of a MOF, including its pore size, surface area, and catalytic activity, are directly influenced by the geometry and functionality of the organic linker. Benzoic acid derivatives are frequently employed as foundational components for these linkers.

While this compound is not widely cited as a primary linker in prominent MOF structures, its chemical architecture presents significant potential for creating highly tailored and functionalized linkers. The carboxylic acid group can coordinate with metal centers, and the halogen substituents offer sites for post-synthetic modification. For instance, the iodine atom is particularly amenable to substitution via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), which could be used to introduce other functional groups or extend the linker's length after the initial MOF structure has been formed. This post-synthetic modification approach is a key strategy for fine-tuning the properties of MOFs for specific applications like gas storage or catalysis.

The chlorine atoms, being less reactive, would likely remain part of the framework, influencing the electronic properties and steric environment of the pores. Although specific examples utilizing this exact molecule are not prevalent in the literature, the principles of MOF design support its viability as a precursor for complex, multifunctional linkers.

Chiral Auxiliary and Organocatalyst Development

The development of molecules that can control the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction, while organocatalysts are small, metal-free organic molecules that can accelerate a reaction enantioselectively.

The structure of this compound does not inherently possess chirality. However, it can serve as a scaffold for the synthesis of more complex chiral molecules. For example, the carboxylic acid could be coupled with a chiral amine to form a stable amide. The resulting atropisomerism, potentially induced by the sterically demanding ortho-substituents (chlorine and iodine), could be explored for applications in asymmetric catalysis. The halogenated framework provides a rigid and well-defined structural backbone, which is a desirable feature in the design of effective organocatalysts and ligands for asymmetric metal catalysis. The development of catalysts from this specific precursor remains a specialized area of research, and widespread applications have not been reported.

Contribution to the Synthesis of Bioactive Scaffolds (Focus on Synthetic Pathways)

The unique substitution pattern of this compound makes it a valuable starting material or intermediate in the synthesis of complex molecules with biological activity. The halogens and the carboxylic acid serve as versatile functional handles for building molecular complexity.

Intermediate in Synthetic Pathways to Agrochemical Precursors

Halogenated benzoic acids are an important class of compounds in the agrochemical industry, with many derivatives used as herbicides or plant growth regulators. For example, the related compound 2,3,5-triiodobenzoic acid is known to act as an auxin polar transport inhibitor, affecting plant growth. Another related molecule, 2,5-dichloro-3-nitrobenzoic acid (Dinoben), has been used as a herbicide.

Role in the Preparation of Pharmaceutical Intermediates

The most clearly documented application of this compound is as an intermediate in the synthesis of pharmaceutical compounds. Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets.

A notable example is its use in the synthesis of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), an enzyme implicated in the progression of various cancers. google.com A patent for EZH2 inhibitors describes a synthetic route where this compound is a key starting material. google.com In the described pathway, the compound is used to prepare a substituted benzamide (B126), which is a core component of the final active pharmaceutical ingredient. For instance, the patent details a reaction where this compound is reacted with sodium hydroxide (B78521) and copper(II) sulfate (B86663) pentahydrate before subsequent steps that lead to the final inhibitor molecule. google.com The final products are complex benzamide derivatives, such as 2,5-dichloro-N-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-3-[(1-methylpropyl)amino]benzamide, designed to inhibit cancer cell proliferation. google.com

This application highlights the strategic importance of this compound as a building block for creating targeted therapeutics. The specific arrangement of its chloro and iodo substituents provides a precise template for constructing the final bioactive molecule.

Future Research Directions and Open Questions in 2,5 Dichloro 3 Iodobenzoic Acid Chemistry

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov While 2,5-dichloro-3-iodobenzoic acid itself is achiral, it serves as a precursor to complex molecules that may possess stereogenic centers. For instance, its use in the synthesis of Enhancer of Zeste Homolog 2 (EZH2) inhibitors involves its incorporation into larger, potentially chiral scaffolds. nih.gov

A significant avenue for future research lies in the development of asymmetric synthetic routes to chiral derivatives starting from this compound. This could involve several strategies:

Asymmetric functionalization of the aromatic ring: Research could focus on the development of catalytic enantioselective methods to introduce chiral substituents onto the aromatic core. This might include asymmetric C-H activation or directed ortho-metalation followed by reaction with a chiral electrophile.

Derivatization of the carboxylic acid group: The carboxylic acid moiety can be converted into a chiral amide or ester through reaction with a chiral amine or alcohol. Subsequent transformations could then be influenced by the resident chiral auxiliary.

Catalytic asymmetric reactions at a pro-chiral center: If a derivative of this compound is synthesized that contains a pro-chiral center, its asymmetric reduction or oxidation could lead to the formation of a chiral product.

The successful development of such asymmetric methodologies would significantly enhance the value of this compound as a starting material for the synthesis of complex, enantiomerically pure molecules. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. nih.govnih.gov The integration of the synthesis and derivatization of this compound into flow chemistry platforms represents a promising area for future investigation.

Key research objectives in this area could include:

Development of continuous flow synthesis of this compound: Translating the batch synthesis of this compound into a continuous process could lead to improved efficiency and safety, particularly for reactions that are exothermic or involve hazardous reagents. rsc.orgjst.org.in

Flow-based derivatization: The functional groups of this compound (the carboxylic acid, and the C-I and C-Cl bonds) are amenable to a variety of transformations. Developing flow-based protocols for these reactions, such as esterification, amidation, and cross-coupling reactions, would enable the rapid generation of a library of derivatives for screening purposes. nih.govacs.org

Telescoped and multi-step flow synthesis: The ability to perform multiple reaction steps in a continuous sequence without intermediate purification is a major advantage of flow chemistry. nih.gov Future work could focus on developing telescoped flow syntheses that start from this compound and lead to advanced intermediates or even final target molecules.

The successful implementation of flow chemistry approaches would not only accelerate research in this area but also provide more efficient and scalable routes for the production of compounds derived from this compound.

Expansion of Applications in Materials Science Precursors (as intermediates)

The unique substitution pattern of this compound, featuring three different halogen atoms and a carboxylic acid group, makes it an intriguing candidate as a precursor for novel materials. While its applications have primarily been in the life sciences, its potential in materials science remains largely untapped.

Future research could explore the following avenues:

Polymer synthesis: The carboxylic acid group can be used as a monomer for polymerization reactions, leading to polyesters or polyamides. ontosight.aiontosight.ai The halogen substituents could then be used for post-polymerization modification, allowing for the tuning of the polymer's properties. The presence of multiple halogens could also impart flame-retardant properties to the resulting polymers.

Functional dyes and pigments: The aromatic core of this compound can be extended through cross-coupling reactions to generate larger conjugated systems, which may exhibit interesting photophysical properties.

Metal-organic frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions, forming porous MOFs. The halogen atoms could then be used to functionalize the pores of the MOF, leading to materials with applications in gas storage, separation, and catalysis.

Liquid crystals: The rigid, substituted aromatic core of this compound derivatives could be incorporated into molecules designed to exhibit liquid crystalline behavior.

The exploration of these and other applications in materials science could lead to the discovery of new materials with unique and valuable properties.

Development of More Sustainable and Eco-Friendly Industrial-Scale Synthesis Routes

The development of sustainable and environmentally friendly chemical processes is a critical goal for the chemical industry. mdpi.com While the synthesis of this compound has been reported, there is a need to develop more sustainable industrial-scale routes for its production.

Future research in this area should focus on:

Green solvents and reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key principle of green chemistry. mdpi.comresearchgate.net Research could focus on using greener solvents for the synthesis and purification of this compound, as well as exploring the use of less toxic halogenating agents.

Catalytic methods: The use of catalytic methods is preferred over stoichiometric reactions as it reduces waste and improves atom economy. rsc.org Developing catalytic methods for the halogenation and other transformations involved in the synthesis of this compound would be a significant step towards a more sustainable process.

Waste reduction and recycling: The current synthesis of related compounds often generates significant amounts of waste. epo.org Future research should aim to develop processes that minimize waste generation and allow for the recycling of byproducts and catalysts.

Energy efficiency: Developing reactions that can be performed at lower temperatures and pressures would reduce the energy consumption of the process.

The development of a truly sustainable industrial-scale synthesis of this compound would not only be environmentally beneficial but could also make its derivatives more accessible for a wider range of applications.

Unexplored Reactivity Patterns and Novel Functionalizations

The rich array of functional groups on this compound provides a platform for exploring a wide range of chemical transformations. While some of its reactivity is predictable based on the individual functional groups, the interplay between these groups could lead to novel and unexpected reactivity.

Key areas for future exploration include:

Selective cross-coupling reactions: The presence of both iodo and chloro substituents allows for selective cross-coupling reactions. nih.govresearchgate.net The C-I bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization of the aromatic ring. organic-chemistry.orgrsc.org A systematic study of various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-I and C-Cl positions would greatly expand the synthetic utility of this compound. nih.govnih.gov

Directed metalation: The carboxylic acid group and the halogen atoms can act as directing groups for ortho-metalation reactions, allowing for the regioselective introduction of new functional groups onto the aromatic ring.

Photochemical reactions: The carbon-halogen bonds can be susceptible to photochemical cleavage, leading to the formation of radical intermediates that can participate in a variety of reactions.

Reactions of the carboxylic acid group: Beyond simple esterification and amidation, the carboxylic acid group can be converted into a variety of other functional groups, such as aldehydes, alcohols, and isocyanates, each opening up new avenues for derivatization.

A thorough investigation of the reactivity of this compound is likely to uncover new and valuable synthetic methodologies, further establishing it as a versatile building block in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Dichloro-3-iodobenzoic acid, and how can regioselectivity be achieved?

  • Methodological Answer : The synthesis of halogenated benzoic acids often involves sequential halogenation. For iodine introduction, electrophilic iodination using iodine monochloride (ICl) in acidic media is effective, as demonstrated in the synthesis of 4-amino-3,5-diiodobenzoic acid . Chlorination can precede iodination using directing groups (e.g., nitro or methoxy) to ensure regioselectivity. For example, chlorination at the 2- and 5-positions may leverage steric and electronic effects of substituents. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions like over-iodination .

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is recommended for initial purification. High-performance liquid chromatography (HPLC) with UV detection can confirm purity. Structural validation should include 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to identify aromatic proton environments and carboxylic acid signals, as shown for related diiodobenzoic acids . Melting point analysis and mass spectrometry (ESI-MS) provide additional confirmation of molecular weight and homogeneity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1 \text{H}-NMR detects aromatic protons and coupling patterns, while 13C^{13}\text{C}-NMR identifies carboxylate and halogen-substituted carbons. For example, in 3-chloro-2,6-diiodobenzoic acid, the carboxyl carbon resonates near 170 ppm .
  • IR Spectroscopy : A strong absorption band near 1700 cm1^{-1} confirms the carboxylic acid group.
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates isotopic patterns from chlorine and iodine .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its stability and reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine and iodine substituents increase the electrophilicity of the aromatic ring, enhancing reactivity in Suzuki-Miyaura or Ullmann couplings. However, steric hindrance at the 3-iodo position may slow reaction kinetics. Comparative studies with 2-iodobenzoic acid derivatives (e.g., 5-ethyl-2-iodobenzoic acid) suggest that electron-donating groups reduce oxidative stability, while electron-withdrawing groups improve it . Kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh3_3)4_4) are recommended to optimize coupling efficiency.

Q. What strategies mitigate competing side reactions during iodination of dichlorobenzoic acid precursors?

  • Methodological Answer : Competing di-iodination or dehalogenation can occur under harsh conditions. To suppress these:

  • Use low-temperature iodination (0–5°C) with controlled ICl addition .
  • Introduce protecting groups (e.g., methyl esters) for the carboxylic acid to reduce electron-withdrawing effects during iodination.
  • Employ microwave-assisted synthesis to shorten reaction times and improve selectivity, as demonstrated for similar halogenated aromatics .

Q. How does pH affect the solubility and biological activity of this compound?

  • Methodological Answer : The carboxylic acid group confers pH-dependent solubility: protonated at low pH (insoluble in water) and deprotonated at high pH (soluble as carboxylate). For biological studies (e.g., enzyme inhibition), buffer systems (pH 7.4) with co-solvents (DMSO) are often used. Comparative studies on 3,5-dichloro-4-hydroxybenzoic acid show that halogen positioning modulates interactions with enzymatic active sites, suggesting similar structure-activity relationships for the 2,5-dichloro-3-iodo analog .

Q. What computational methods can predict the crystallographic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular geometry and electrostatic potential surfaces. For crystal packing predictions, software like Mercury (CCDC) analyzes intermolecular interactions (e.g., halogen bonding between iodine and carboxylate oxygen) . Experimental validation via X-ray crystallography is critical, as seen in studies of 4-chloro-2-iodobenzoic acid .

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports high yields (~90%) for diiodination using ICl, while notes lower yields (~60%) for similar reactions. This discrepancy may arise from differences in precursor reactivity or purification methods. Researchers should optimize stoichiometry and monitor reaction progress via TLC .
  • Biological Activity : While highlights halogenated benzoic acids as enzyme probes, notes potential toxicity. Dose-response assays and cytotoxicity screening (e.g., MTT assays) are essential before biological applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.